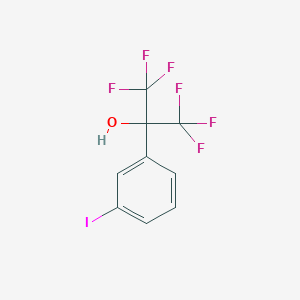1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol
CAS No.: 2366994-34-3
Cat. No.: VC5030324
Molecular Formula: C9H5F6IO
Molecular Weight: 370.033
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2366994-34-3 |
|---|---|
| Molecular Formula | C9H5F6IO |
| Molecular Weight | 370.033 |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H |
| Standard InChI Key | YPOTWQWXGRXHJW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol is C₉H₅F₆IO, yielding a molecular weight of 370.03 g/mol . This aligns with its 4-iodophenyl analog, differing only in the substitution position of the iodine atom on the phenyl ring. The hexafluoroisopropyl group (-CF₃)₂CH(OH) confers high polarity and strong hydrogen-bonding capacity, while the iodine atom introduces steric and electronic effects that influence reactivity .
Structural Comparison to HFIP
The parent compound, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP; CAS 920-66-1), shares the same fluorinated alcohol backbone. HFIP is a colorless liquid with a boiling point of 59°C, density of 1.596 g/mL, and exceptional solubility in polar solvents like water (1000 g/L at 25°C) . Substitution with a 3-iodophenyl group significantly alters its physical and chemical behavior, including increased molecular weight and potential for π-π interactions due to the aromatic ring .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of the 3-iodophenyl derivative is documented, the 4-iodophenyl analog (CAS 1214788-34-7) is synthesized via diazotization and iodide substitution. A representative route involves:
-
Diazotization: Treatment of 4-(hexafluoro-2-hydroxyisopropyl)aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C to form a diazonium intermediate .
-
Iodide Substitution: Reaction with potassium iodide (KI) to replace the diazo group with iodine, yielding the 4-iodophenyl product .
Reaction Conditions and Yield
Key parameters for the 4-iodo analog synthesis include:
Adapting these conditions to the 3-iodo isomer may require optimization to address differences in intermediate stability and reaction kinetics.
Physical and Chemical Properties
Physical Properties (Extrapolated)
Chemical Reactivity
-
Hydrogen Bonding: The hydroxyl group participates in strong hydrogen bonds, akin to HFIP, which stabilizes α-helical conformations in peptides .
-
Electrophilic Substitution: The iodine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings for further functionalization.
-
Acidity: The hydroxyl proton is highly acidic (pKa ~9.42 for HFIP ), facilitating deprotonation under basic conditions.
Applications and Industrial Relevance
Pharmaceutical Intermediate
The 4-iodophenyl analog is utilized in synthesizing fluorinated surfactants and emulsifiers . The 3-iodo derivative could serve similarly, with potential applications in:
-
Radioimaging: Iodine-123/131 isotopes for SPECT imaging.
-
Drug Design: As a building block for kinase inhibitors or thyroid hormone analogs.
Polymer Science
HFIP’s role as a solvent for polyamides and esters suggests that the iodophenyl variant might dissolve high-performance polymers, enabling advanced material processing.
Catalysis
HFIP enhances cycloaddition reactions via hydrogen-bond catalysis . The iodine substituent could modulate electronic effects, improving selectivity in Rh-catalyzed transformations.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective routes for 3-iodophenyl substitution.
-
Thermodynamic Studies: Measure melting/boiling points and solubility parameters.
-
Toxicological Profiling: Assess acute/chronic toxicity and environmental fate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume